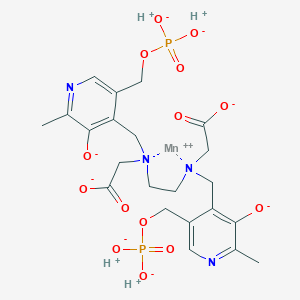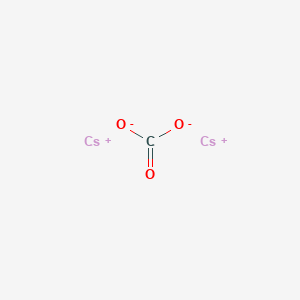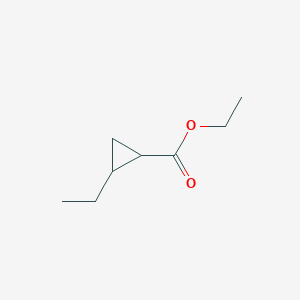![molecular formula C8H15NO B044406 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 123371-78-8](/img/structure/B44406.png)
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane, also known as EMA-H, is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. EMA-H is a member of the tropane alkaloid family and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have antinociceptive effects, meaning that it can reduce pain sensitivity. It has also been found to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders. Additionally, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have anticonvulsant and neuroprotective effects, suggesting that it may have applications in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to bind to the dopamine transporter, preventing the reuptake of dopamine and increasing its availability in the brain. This may contribute to its antidepressant and anxiolytic effects.
Biochemische Und Physiologische Effekte
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitters, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to modulate the activity of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has also been found to have anti-inflammatory effects and to modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. It is also soluble in a range of solvents, making it easy to work with. However, the low yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane can make it challenging to obtain sufficient quantities for experiments, and the synthesis process requires careful optimization to achieve a high yield.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. One area of interest is the development of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane and its effects on neurotransmitter systems and ion channels.
Synthesemethoden
The synthesis of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 1-methyl-3-oxo-7-azabicyclo[4.1.0]heptane, which is then reacted with ethylmagnesium bromide to produce 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. The yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is typically low, and the process requires careful optimization to achieve a high yield.
Eigenschaften
CAS-Nummer |
123371-78-8 |
|---|---|
Produktname |
1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15NO/c1-3-8-6-9(2)5-4-7(8)10-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
KZDCJZFPMBCXEG-UHFFFAOYSA-N |
SMILES |
CCC12CN(CCC1O2)C |
Kanonische SMILES |
CCC12CN(CCC1O2)C |
Synonyme |
7-Oxa-3-azabicyclo[4.1.0]heptane, 1-ethyl-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



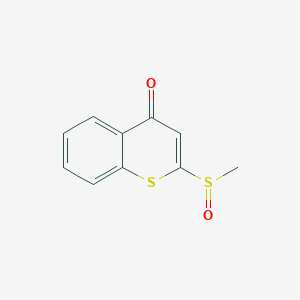

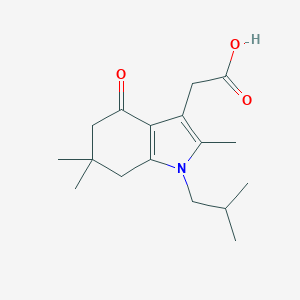
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
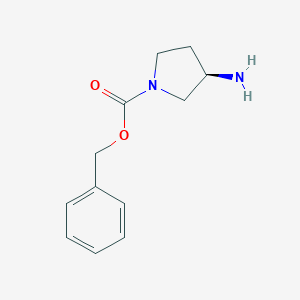
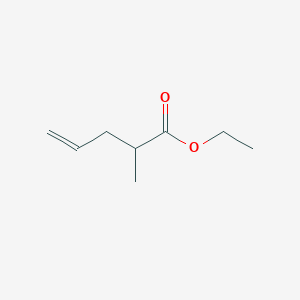
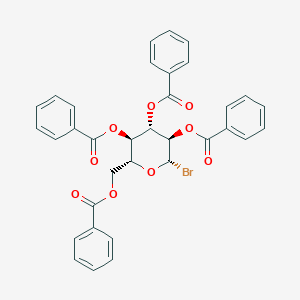
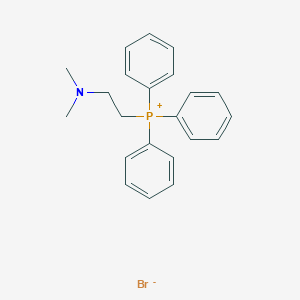
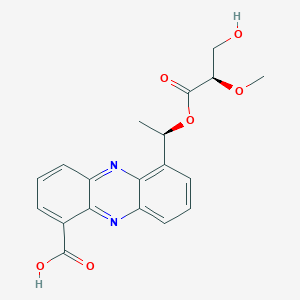
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

